molecular formula C12H20ClN5 B12224642 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12224642
M. Wt: 269.77 g/mol
InChI Key: BORDQNJZWVNBTE-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with methyl and ethyl groups, connected via a methanamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The methyl and ethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Linkage Formation: The two pyrazole rings are connected through a methanamine linkage, which can be achieved by reacting one of the pyrazole derivatives with formaldehyde and a secondary amine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the pyrazole rings.

    Reduction: Reduction reactions can target the methanamine linkage, converting it to a simpler amine.

    Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of enzymatic functions, leading to downstream biological effects.

Comparison with Similar Compounds

  • 1,5-Dimethyl-1H-pyrazole-4-amine
  • 1-Ethyl-3,5-dimethyl-1H-pyrazole
  • 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid

Uniqueness: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its dual pyrazole structure with specific methyl and ethyl substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-17-9-11(6-15-17)5-13-7-12-8-14-16(3)10(12)2;/h6,8-9,13H,4-5,7H2,1-3H3;1H

InChI Key

BORDQNJZWVNBTE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=C(N(N=C2)C)C.Cl

Origin of Product

United States

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